4-Chloro-2,2,5-trifluoro-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,2,5-trifluoro-1,3-dioxolane is a heterocyclic organic compound that contains both chlorine and fluorine atoms It is part of the dioxolane family, which are five-membered rings containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,2,5-trifluoro-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,2,5-trifluoro-1,3-dioxolane undergoes various types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-Chloro-2,2,5-trifluoro-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2,5-trifluoro-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. As a heterocyclic compound, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2,2,5-trifluoro-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in the dioxolane ring enhances its stability and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
60010-43-7 |
---|---|
Molecular Formula |
C3H2ClF3O2 |
Molecular Weight |
162.49 g/mol |
IUPAC Name |
4-chloro-2,2,5-trifluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2ClF3O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |
InChI Key |
JLIHYCHHJICNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(O1)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.